molecular formula C12H10N2O3 B3053840 5-(4-methylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 56504-51-9

5-(4-methylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No. B3053840
CAS RN: 56504-51-9
M. Wt: 230.22 g/mol
InChI Key: NEWBESJIUIWGMS-UHFFFAOYSA-N
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Description

5-(4-methylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound has been extensively studied for its anti-cancer, anti-inflammatory, and anti-microbial activities.

Scientific Research Applications

Supramolecular Structures

5-(4-Methylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione and related compounds form various supramolecular structures. In a study by Rezende et al. (2005), different forms of this compound were linked by hydrogen bonds into chains with varying ring structures. This structural variety suggests potential applications in materials science, particularly in the development of molecular assemblies and networks (Rezende et al., 2005).

Synthesis and Theoretical Study for Corrosion Inhibition

A derivative of this compound, 5-(4-nitrobenzylidene)pyrimidine-2,4,6-trione, was synthesized and analyzed for its corrosion inhibition properties. This research, conducted by Hadi et al. (2018), used density functional theory (DFT) to study molecular structure and efficiency of inhibition, indicating potential applications in materials science and engineering (Hadi et al., 2018).

Antimycobacterial Activity

Yushin et al. (2020) synthesized a series of 5-(hetarylmethylidene)-2,4,6-pyrimidine-2,4,6(1H,3H,5H)-triones and tested them for antimycobacterial activity. The compounds displayed varying strengths of activity, suggesting their potential in developing new antimycobacterial drugs (Yushin et al., 2020).

Cardiovascular Applications

Irshad et al. (2022) investigated pyrimidine 2,4,6-trione derivatives for their role in blocking L-type calcium channels. These properties make them effective in treating cardiovascular diseases. The study involved computational and experimental methods to explore their potential as antihypertensive agents (Irshad et al., 2022).

properties

IUPAC Name

5-[(4-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-7-2-4-8(5-3-7)6-9-10(15)13-12(17)14-11(9)16/h2-6H,1H3,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWBESJIUIWGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327167
Record name NSC636600
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-methylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

CAS RN

56504-51-9
Record name NSC636600
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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